molecular formula C6H8O3 B13486855 2-(2-Oxocyclobutyl)acetic acid

2-(2-Oxocyclobutyl)acetic acid

Katalognummer: B13486855
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: WECRIHZJRUOINY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Oxocyclobutyl)acetic acid: is an organic compound that belongs to the class of carboxylic acids It features a cyclobutane ring with a ketone group at the second position and an acetic acid moiety attached to the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxocyclobutyl)acetic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,4-diketone, followed by oxidation to introduce the ketone group. The reaction conditions typically involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Oxocyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-(2-Hydroxycyclobutyl)acetic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(2-Oxocyclobutyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Oxocyclobutyl)acetic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C6H8O3

Molekulargewicht

128.13 g/mol

IUPAC-Name

2-(2-oxocyclobutyl)acetic acid

InChI

InChI=1S/C6H8O3/c7-5-2-1-4(5)3-6(8)9/h4H,1-3H2,(H,8,9)

InChI-Schlüssel

WECRIHZJRUOINY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C1CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.